2,7-Diaminomitosene is a significant mitomycin C (MC) metabolite. It is a key product of the reductive activation of MC, a potent antitumor antibiotic. [, , , , , , , ]. Its formation is considered a detoxification process, as it exhibits significantly lower cytotoxicity compared to MC []. 2,7-Diaminomitosene plays a crucial role in understanding MC's mechanism of action and serves as a valuable tool in DNA alkylation studies.
Synthesis Analysis
2,7-Diaminomitosene can be synthesized through the reductive activation of mitomycin C (MC) [, , , , , , , , , , , , ]. This process can be facilitated by various methods, including:
Enzymatic Reduction: Enzymes like DT-diaphorase [, , ], NADPH cytochrome P-450 reductase [], and xanthine dehydrogenase [, , ] can effectively reduce MC to 2,7-diaminomitosene.
Chemical Reduction: Chemical reducing agents like sodium dithionite [, ], sodium borohydride [, ], and hydrogen gas with platinum oxide catalyst (H2/PtO2) [] can also generate 2,7-diaminomitosene from MC.
Molecular Structure Analysis
2,7-Diaminomitosene, upon reductive activation, can alkylate DNA, primarily forming a monoadduct at the N7 position of guanine residues [, , , ]. This alkylation occurs in the major groove of DNA, contrasting with MC, which primarily targets the minor groove []. The reaction is sequence-specific, favoring guanine bases within (G)n tracts of DNA [].
The formation of a quinone methide intermediate during the reductive activation of 2,7-diaminomitosene is proposed as a key step in the alkylation mechanism []. This reactive intermediate is subsequently trapped by the N7 position of guanine, resulting in the formation of a covalent adduct.
Mechanism of Action
Unlike MC, which forms interstrand cross-links in DNA, 2,7-diaminomitosene predominantly acts as a monofunctional alkylating agent [, ]. Its reduced cytotoxicity, compared to MC, is attributed to this monofunctional alkylation and its preference for the major groove of DNA [, , ]. This distinct mode of action makes 2,7-diaminomitosene a valuable tool for studying the biological consequences of specific DNA adducts.
Physical and Chemical Properties Analysis
2,7-Diaminomitosene exhibits unique physical and chemical properties compared to its parent compound, MC. Notably, the 2,7-diaminomitosene-guanine-N7 adduct in DNA is heat-labile []. This property can be exploited for the isolation and analysis of this adduct. Upon heating, the adducted oligonucleotide releases the 2,7-diaminomitosene moiety, allowing for its detection and characterization.
Applications
Mechanistic Studies of Mitomycin C: 2,7-Diaminomitosene is crucial for understanding the metabolic pathways and activation mechanisms of MC [, , , , , , , , , ]. Studying its formation and activity helps elucidate the complex interplay of enzymatic and chemical reactions involved in MC's antitumor activity.
DNA Alkylation Studies: The distinct DNA alkylation profile of 2,7-Diaminomitosene, compared to MC, makes it a valuable tool in DNA damage and repair research [, , , , , ]. By comparing the biological effects of 2,7-diaminomitosene-induced DNA monoadducts with MC-induced DNA cross-links, researchers can gain insights into the cellular responses to different types of DNA lesions.
Probing DNA Structure and Function: The sequence-specific binding of 2,7-diaminomitosene to DNA [, ] offers insights into DNA structure and the interactions of small molecules with DNA.
Related Compounds
Mitomycin C
Compound Description: Mitomycin C is a potent antitumor antibiotic clinically used as a chemotherapeutic agent. It acts as a bioreductive alkylating agent, requiring activation within cells to exert its cytotoxic effects. Upon reduction, Mitomycin C undergoes a series of transformations, including the loss of a methoxy group and opening of the aziridine ring, leading to the formation of reactive electrophilic species. These reactive species can then form covalent bonds with DNA, primarily at guanine bases, leading to DNA cross-links and monoadducts. These DNA lesions disrupt essential cellular processes, ultimately resulting in cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Mitomycin C is the parent compound of 2,7-diaminomitosene. 2,7-diaminomitosene is a major metabolite formed during the reductive activation of Mitomycin C in various biological systems. While both compounds share structural similarities and can alkylate DNA, 2,7-diaminomitosene is significantly less cytotoxic and does not form DNA cross-links like its parent compound. [, , , , , , , , , , , , , , , , , , , , ]
1,2-cis-2,7-Diaminomitosene 1-Phosphate
Compound Description: This compound is a derivative of 2,7-diaminomitosene that features a phosphate group attached to the C1 position. This phosphate group is introduced through a bioreductive alkylation process, showcasing the reactive nature of 2,7-diaminomitosene upon reduction. []
Relevance: 1,2-cis-2,7-Diaminomitosene 1-Phosphate exemplifies a product of 2,7-diaminomitosene's alkylating activity following enzymatic reduction. This alkylation, specifically at the C1 position, highlights a key mechanism by which 2,7-diaminomitosene, similar to Mitomycin C, can interact with and potentially disrupt cellular components like DNA. []
1,2-trans-2,7-Diaminomitosene 1-Phosphate
Compound Description: This compound is an isomer of 1,2-cis-2,7-Diaminomitosene 1-phosphate, differing in the spatial arrangement of the phosphate group around the C1 atom. It is also a product of 2,7-diaminomitosene's bioreductive alkylation, demonstrating the potential for stereoisomer formation during this process. []
Relevance: The existence of 1,2-trans-2,7-Diaminomitosene 1-Phosphate, alongside its cis isomer, highlights the stereoselective nature of 2,7-diaminomitosene's interactions upon reductive activation. These isomers offer insights into the specific interactions and orientations that might be favored during 2,7-diaminomitosene's reaction with biological molecules. []
1,2-cis-2,7-Diamino-1-hydroxymitosene
Compound Description: This compound is a derivative of 2,7-diaminomitosene, featuring a hydroxyl group at the C1 position. It is formed through the reaction of the reactive intermediate, generated upon reduction of 2,7-diaminomitosene, with water. This highlights the reactivity of the intermediate species and its susceptibility to nucleophilic attack. [, , , , , ]
Relevance: The formation of 1,2-cis-2,7-Diamino-1-hydroxymitosene underscores the reactivity of reduced 2,7-diaminomitosene and its potential to interact with cellular nucleophiles. The presence of the hydroxyl group at C1 distinguishes it from 2,7-diaminomitosene and may influence its biological activity. [, , , , , ]
1,2-trans-2,7-Diamino-1-hydroxymitosene
Compound Description: This compound is an isomer of 1,2-cis-2,7-Diamino-1-hydroxymitosene, differing in the spatial arrangement of the hydroxyl group at the C1 position. Like its cis counterpart, it is formed through the reaction of a reduced 2,7-diaminomitosene intermediate with water. [, , , , ]
Relevance: The existence of 1,2-trans-2,7-Diamino-1-hydroxymitosene, along with its cis isomer, underscores the stereoselectivity involved in the reactions of reduced 2,7-diaminomitosene. [, , , , ]
Mitomycin A
Compound Description: Mitomycin A is another naturally occurring mitomycin antibiotic. Like Mitomycin C, it possesses the core mitomycin structure but differs in the substituent at the C7 position. []
M-83 (7-N-(p-Isopropylphenyl)mitomycin C)
Compound Description: M-83 is a synthetic analog of Mitomycin C, characterized by an isopropylphenyl group substitution at the C7 position. This modification significantly influences its activity and interaction with DNA. [, ]
Relevance: The comparison of M-83 to Mitomycin C and 2,7-diaminomitosene reveals the impact of structural modifications on biological activity. While both M-83 and Mitomycin C exhibit cytotoxicity and DNA-alkylating properties, they differ in their precise interactions with DNA, highlighting the significance of the C7 substituent in modulating these interactions. [, ]
BMY-25282 (7-N-(dimethylaminomethylene)mitomycin C)
Compound Description: BMY-25282 is another synthetic analog of Mitomycin C, featuring a dimethylaminomethylene group at the C7 position. Similar to M-83, this modification at C7 significantly affects its activity and interaction with DNA. [, ]
Relevance: The comparison between BMY-25282, M-83, and Mitomycin C underscores the contribution of the C7 substituent to the overall activity of mitomycin compounds. These analogs highlight the potential for developing mitomycin derivatives with altered reactivity and selectivity toward DNA. [, ]
Guanine-N7−2,7-DAM adduct
Compound Description: This compound is a major DNA adduct formed by the reaction of 2,7-diaminomitosene with the N7 position of guanine bases in DNA. This adduct is relatively stable at ambient temperatures but can be readily depurinated upon heating. [, , ]
Relevance: The formation of the Guanine-N7−2,7-DAM adduct demonstrates the ability of 2,7-diaminomitosene to alkylate DNA. This adduct formation, primarily occurring in the major groove of DNA, contrasts with the minor groove binding exhibited by Mitomycin C, highlighting a key difference in their modes of action. Despite its ability to form this adduct, 2,7-diaminomitosene is significantly less cytotoxic than Mitomycin C. [, , ]
cis- and trans-2,7-diamino-1-(5′-uridylate)
Compound Description: These compounds are formed by the alkylation of 5'-uridylic acid by reduced 2,7-diaminomitosene. They represent examples of how 2,7-diaminomitosene can react with nucleotide monophosphates. []
Relevance: The formation of cis- and trans-2,7-diamino-1-(5′-uridylate) highlights the reactivity of reduced 2,7-diaminomitosene towards nucleotides. This reactivity suggests a potential mechanism for 2,7-diaminomitosene to interfere with nucleotide metabolism or DNA synthesis. []
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[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate is a natural product found in Sinapis alba, Brassica oleracea, and other organisms with data available.